Unique Ortho/Meta-Disubstituted Phenyl Core Confers Distinct Reactivity vs. Common 4-Nitrophenyl Analog
The target compound possesses a 3-methoxy-4-nitrophenyl group, whereas the most common analog, diethyl 2-(4-nitrophenyl)malonate (CAS 10565-13-6), has only a single nitro group at the para position . This substitution difference directly impacts the molecule's electronic properties and reactivity profile. The presence of the methoxy group can modulate the electron density on the ring, potentially influencing the rate and regioselectivity of electrophilic or nucleophilic aromatic substitution reactions compared to the unsubstituted analog .
| Evidence Dimension | Substitution Pattern on Phenyl Ring |
|---|---|
| Target Compound Data | 3-methoxy-4-nitrophenyl |
| Comparator Or Baseline | 4-nitrophenyl (for diethyl 2-(4-nitrophenyl)malonate, CAS 10565-13-6) |
| Quantified Difference | Presence of additional methoxy group in target compound; structural change from mono- to disubstituted phenyl ring. |
| Conditions | Structural comparison based on molecular formula and SMILES notation. |
Why This Matters
This disubstitution pattern is not available in simpler mono-substituted analogs, making the target compound a necessary building block for accessing specific chemical space where both substituents are required for downstream transformations or biological activity.
